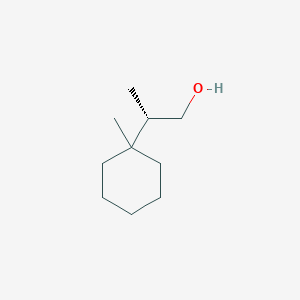

(2S)-2-(1-Methylcyclohexyl)propan-1-ol

Description

(2S)-2-(1-Methylcyclohexyl)propan-1-ol is a chiral secondary alcohol characterized by a methyl-substituted cyclohexyl group at the C2 position of a propanol backbone. Its stereochemistry (S-configuration) and bulky aliphatic substituent distinguish it from other propanol derivatives.

Properties

IUPAC Name |

(2S)-2-(1-methylcyclohexyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(8-11)10(2)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRJRHMKSWTFOA-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1(CCCCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1(CCCCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with related propanol derivatives from the provided evidence, focusing on structural features, functional groups, and reported bioactivities.

Structural and Functional Group Analysis

- (2S)-2-(1-Methylcyclohexyl)propan-1-ol: Substituents: 1-Methylcyclohexyl (aliphatic, bulky), hydroxyl at C1. Stereochemistry: S-configuration at C2.

- Compounds (e.g., (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol): Substituents: Indol-methoxy, methoxyphenoxy, and amino groups. Stereochemistry: Racemic (R,S). Key Properties: Aromatic planar structures enhance π-π interactions; amino and ether groups increase polarity .

- Impurities (e.g., Imp. F(EP)): Substituents: Phenoxy, isopropylamino groups. Stereochemistry: Racemic (RS). Key Properties: Amino group enables ionic interactions; phenoxy group contributes to moderate lipophilicity .

Bioactivity and Receptor Interactions

- Target Compound: No direct activity data available. However, the cyclohexyl group may hinder binding to adrenoceptors due to steric bulk, unlike compounds, which show α1-, α2-, and β1-adrenoceptor affinity .

- Compounds: Demonstrated antiarrhythmic, hypotensive, and spasmolytic activities, likely mediated by adrenoceptor modulation .

Data Table: Comparative Analysis

Research Findings and Implications

- Structural Impact on Activity: The cyclohexyl group in the target compound likely reduces receptor binding compared to 's aromatic derivatives, which engage in π-π stacking with adrenoceptors . Racemic mixtures (e.g., impurities) may exhibit divergent pharmacokinetics compared to enantiopure (S)-configured compounds due to stereoselective metabolism .

- Synthetic Considerations: The synthesis of (2S)-2-(1-Methylcyclohexyl)propan-1-ol may require chiral resolution techniques, whereas compounds involve multi-step coupling of indol and phenoxy moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.